molecular formula C23H42ClNO B12649067 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride CAS No. 5443-36-7

2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride

Cat. No.: B12649067
CAS No.: 5443-36-7
M. Wt: 384.0 g/mol
InChI Key: CXKUOEKRIIYNQZ-UHFFFAOYSA-N
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Description

2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a diethylaminomethyl group attached to a phenyl ring and a dodecan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride typically involves the reaction of 1-phenyldodecan-1-ol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The phenyl ring and dodecan-1-ol moiety contribute to the compound’s overall lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride
  • 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrobromide
  • 2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;acetate

Uniqueness

2-(Diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminomethyl group enhances its solubility and reactivity, while the phenyl ring and dodecan-1-ol moiety contribute to its lipophilicity and membrane permeability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5443-36-7

Molecular Formula

C23H42ClNO

Molecular Weight

384.0 g/mol

IUPAC Name

2-(diethylaminomethyl)-1-phenyldodecan-1-ol;hydrochloride

InChI

InChI=1S/C23H41NO.ClH/c1-4-7-8-9-10-11-12-14-19-22(20-24(5-2)6-3)23(25)21-17-15-13-16-18-21;/h13,15-18,22-23,25H,4-12,14,19-20H2,1-3H3;1H

InChI Key

CXKUOEKRIIYNQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CC)CC)C(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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